molecular formula C13H13N3O2 B3591236 2-(3-methylphenoxy)-N-2-pyrimidinylacetamide

2-(3-methylphenoxy)-N-2-pyrimidinylacetamide

Cat. No.: B3591236
M. Wt: 243.26 g/mol
InChI Key: AVLPQFROSFVOMD-UHFFFAOYSA-N
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Description

The compound “2-(3-methylphenoxy)-N-2-pyrimidinylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a phenoxy group (a phenol ether), and an acetamide group (derived from acetic acid).


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the bonds between them. Tools like NMR, IR spectroscopy, and X-ray crystallography are typically used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines, phenols, and acetamides each have characteristic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety data sheets would provide information on handling, storage, and disposal of the compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its properties, and potential applications. This could include studying its biological activity, potential uses in material science, or its behavior under various conditions .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-4-2-5-11(8-10)18-9-12(17)16-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLPQFROSFVOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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